![molecular formula C25H24F3N3O2 B2734462 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 339011-28-8](/img/structure/B2734462.png)
2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound with the CAS number 339011-28-8 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Applications De Recherche Scientifique
Coordination Chemistry and Structural Dynamics
A study by Hawes et al. (2016) explores the coordination chemistry and structural dynamics of a flexible dipyridyl ligand, which is structurally similar to 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate. This research delves into the synthesis of coordination polymer materials with various metal ions and examines the dynamic behavior of these compounds in different environments. The findings contribute to understanding the multifunctional nature of such ligands in coordination chemistry and material science (Hawes et al., 2016).
Inhibitors of Soluble Epoxide Hydrolase
Research by Thalji et al. (2013) identifies 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an enzyme involved in various biological processes. The study emphasizes the importance of the triazine heterocycle and phenyl group substitution for potency and selectivity, highlighting the significance of these structural components in drug discovery (Thalji et al., 2013).
Mixed Ligand Fac-tricarbonyl Complexes
Mundwiler et al. (2004) discuss the synthesis of mixed ligand fac-tricarbonyl complexes, involving a process that can be applied to similar compounds, including this compound. This work provides insights into the labeling of bioactive molecules and the influence of ligands on the physico-chemical properties of conjugates, relevant for pharmaceutical and material science applications (Mundwiler et al., 2004).
Drug Delivery Using Metalla-cages
Mattsson et al. (2010) explore the drug delivery potential of lipophilic pyrenyl derivatives encapsulated in water-soluble metalla-cages. The study provides a foundation for understanding how similar structures, like this compound, can be utilized for targeted drug delivery, particularly in cancer treatment (Mattsson et al., 2010).
Synthesis of Novel Heterobicycles
Karthikeyan et al. (2014) report the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, providing a methodological basis for the synthesis of complex heterobicycles that can include structures like this compound. This research has implications in medicinal chemistry, particularly in the development of new therapeutic agents (Karthikeyan et al., 2014).
Coordination Polymers with Magnetic Properties
Ahmad et al. (2012) focus on the synthesis and magnetic properties of coordination polymers using a flexible ligand similar to this compound. The study is significant for understanding the applications of such compounds in the development of materials with unique magnetic properties (Ahmad et al., 2012).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O2/c26-25(27,28)18-33-24(32)21-11-12-22(29-17-21)30-13-15-31(16-14-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,23H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSWRSMFVGHWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(=O)OCC(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
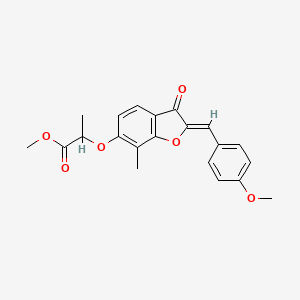
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)
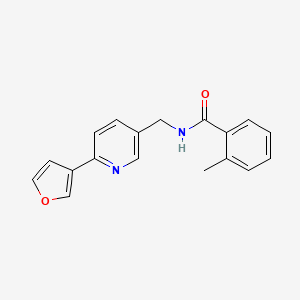
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)


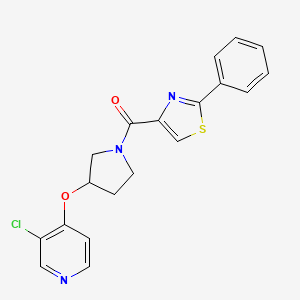
![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
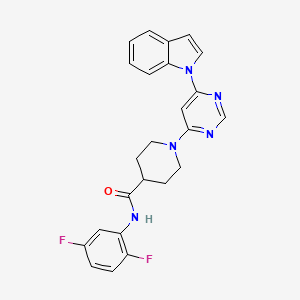
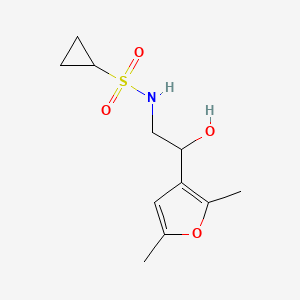
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2734402.png)
